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molecular formula C9H9F3N2O B8282874 N-(5-Amino-2-methyl-phenyl)-2,2,2-trifluoro-acetamide

N-(5-Amino-2-methyl-phenyl)-2,2,2-trifluoro-acetamide

Cat. No. B8282874
M. Wt: 218.18 g/mol
InChI Key: DNQOMCHCVWMUJF-UHFFFAOYSA-N
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Patent
US06906067B2

Procedure details

2,2,2-Trifluoro-N-(2-methyl-5-nitro-phenyl)-acetamide (3.91 g, 15.78 mmol) was taken up in ethyl acetate in a Paar vessel and flushed with argon. Palladium on carbon (400 mg) was added and the argon atmosphere was replaced with hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen was then replaced with argon and the catalyst was removed by filtration through celite. The solvent was removed under reduced pressure to yield 3.27 g of the desired amine. C9H9F3N2O MS m/e=219.1 (M+H).
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[CH3:15])=[O:4]>C(OCC)(=O)C>[NH2:12][C:10]1[CH:9]=[CH:8][C:7]([CH3:15])=[C:6]([NH:5][C:3](=[O:4])[C:2]([F:1])([F:16])[F:17])[CH:11]=1

Inputs

Step One
Name
Quantity
3.91 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The vessel was shaken for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with argon
ADDITION
Type
ADDITION
Details
Palladium on carbon (400 mg) was added
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)NC(C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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